Product packaging for 1-Amino-1-cyclopropylpentan-2-one(Cat. No.:)

1-Amino-1-cyclopropylpentan-2-one

Cat. No.: B13179547
M. Wt: 141.21 g/mol
InChI Key: BBRNXCJAPBAZEN-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropylpentan-2-one is a chemical building block that integrates a cyclopropane ring with an amino ketone functional group. Its structure suggests potential utility in organic synthesis and medicinal chemistry research. Compounds featuring cyclopropane rings fused with amino acid or amino ketone structures are of significant interest in the development of peptidomimetics . The incorporation of a rigid cyclopropane ring into molecular frameworks is a established strategy to create conformational restriction, which can be used to probe biological pathways and improve metabolic stability in drug candidate design . Similarly, cyclopropyl-group-containing α-amino acids are recognized as important building blocks . As a ketone derivative, this compound could also serve as a synthetic intermediate for further chemical transformations. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B13179547 1-Amino-1-cyclopropylpentan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-amino-1-cyclopropylpentan-2-one

InChI

InChI=1S/C8H15NO/c1-2-3-7(10)8(9)6-4-5-6/h6,8H,2-5,9H2,1H3

InChI Key

BBRNXCJAPBAZEN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C1CC1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Amino 1 Cyclopropylpentan 2 One

Retrosynthetic Strategies for the Pentan-2-one Core and Cyclopropyl-Amino Motif

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, more readily available starting materials. For 1-Amino-1-cyclopropylpentan-2-one, several disconnections can be envisioned.

A primary disconnection is at the C-N bond of the α-amino ketone. This suggests the introduction of the amino group as a key final step. This can be achieved through various methods, such as the amination of an α-functionalized ketone (e.g., an α-halo ketone) or the direct amination of a ketone enolate. rsc.orgchemistryviews.org

Another key disconnection is at the bond connecting the cyclopropyl (B3062369) group to the carbonyl carbon. This suggests a strategy where a cyclopropyl-containing nucleophile, such as a cyclopropyl Grignard or organolithium reagent, is reacted with an appropriate electrophile.

Finally, the pentan-2-one backbone can be disconnected in several ways. A Grignard-type reaction between a propyl magnesium halide and a suitable acetyl derivative or a Friedel-Crafts acylation are common strategies for forming ketone skeletons. youtube.com

Development of Multi-Step Conventional Synthetic Routes

Based on the retrosynthetic analysis, several multi-step synthetic routes can be proposed. These routes would involve the sequential construction of the carbon skeleton and the introduction of the necessary functional groups.

The cyclopropyl group is a highly strained three-membered ring that imparts unique electronic and steric properties to a molecule. wikipedia.org Its installation can be a critical step in the synthesis.

Cyclopropanation Reactions: Classic methods like the Simmons-Smith reaction, which involves the use of a diiodomethane (B129776) and a zinc-copper couple, can be used to convert an appropriate alkene precursor into the cyclopropyl derivative. organic-chemistry.org

From Cyclopropyl Precursors: A more direct approach involves using a commercially available or readily synthesized cyclopropyl-containing building block. For instance, cyclopropyl methyl ketone could serve as a starting material. researchgate.net

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Negishi couplings, can be employed to attach a cyclopropyl group. For example, the reaction of a cyclopropylboronic acid or a cyclopropylzinc reagent with a suitable electrophile can be highly effective. organic-chemistry.org

The pentan-2-one core is a common structural motif that can be constructed through several well-established reactions. wikipedia.orgnih.gov

Oxidation of Secondary Alcohols: The oxidation of the corresponding secondary alcohol, 1-cyclopropylpentan-2-ol, using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would yield the desired ketone. youtube.com

Acylation of Organometallic Reagents: The reaction of an organometallic reagent, such as propylmagnesium bromide, with a cyclopropyl-containing acyl chloride or ester would form the pentanone skeleton.

Ketonic Decarboxylation: The high-temperature decarboxylation of calcium propanoate can be used to synthesize 3-pentanone, which could then be further functionalized. youtube.com

The introduction of the amino group at the α-position to the carbonyl is a crucial transformation in the synthesis of α-amino ketones. rsc.orgorganic-chemistry.org

Nucleophilic Substitution: A common method involves the α-halogenation of the ketone followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine. organic-chemistry.org For example, 1-cyclopropylpentan-2-one could be brominated at the α-position, followed by reaction with ammonia.

Reductive Amination: The reductive amination of an α-dicarbonyl precursor is another viable route.

Strecker Synthesis: A modified Strecker synthesis starting from a cyclopropyl aldehyde could be employed to generate the α-amino nitrile, which can then be hydrolyzed to the corresponding amino acid and subsequently converted to the target ketone. researchgate.netkhanacademy.org

Direct Amination: Recent advances have led to methods for the direct α-amination of ketones using electrophilic aminating reagents. chemistryviews.org

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. This involves systematically varying parameters such as temperature, reaction time, solvent, and the choice of reagents and catalysts. For instance, in the amination of an α-bromo ketone, the choice of base and solvent can significantly impact the rate of the desired substitution reaction versus potential side reactions like elimination.

Table 1: Illustrative Optimization of a Hypothetical Nucleophilic Substitution Step

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile801265
2NaHCO₃DMF602458
3Et₃NDichloromethane254845
4K₂CO₃DMF80872

This table is for illustrative purposes and does not represent actual experimental data for the specified compound.

Chemo- and Stereoselective Synthesis of this compound and its Isomers

The target molecule contains a chiral center at the carbon bearing the amino and cyclopropyl groups, meaning it can exist as a pair of enantiomers. The development of chemo- and stereoselective synthetic methods is therefore of high importance.

Chemoselectivity: In a molecule with multiple reactive sites, such as the carbonyl group and the α-protons, achieving chemoselectivity is crucial. For instance, during the introduction of the amino group, reaction conditions must be chosen to favor amination at the α-carbon without undesired reactions at the carbonyl group.

Stereoselectivity: The synthesis of a single enantiomer (asymmetric synthesis) can be achieved through several strategies:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, after which it is removed.

Chiral Catalysts: The use of a chiral catalyst, such as a chiral phosphine (B1218219) ligand in a metal-catalyzed reaction or a chiral organocatalyst, can promote the formation of one enantiomer over the other. nih.gov

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. researchgate.net

Table 2: Hypothetical Enantioselective Amination

EntryChiral Catalyst/AuxiliaryLigandEnantiomeric Excess (ee, %)
1Rh(I)(R)-BINAP85
2Cu(II)Chiral Box Ligand92
3Proline-78
4Evans Auxiliary->95

This table is for illustrative purposes and does not represent actual experimental data for the specified compound.

Asymmetric Catalytic Approaches to α-Amino Ketones

The direct and enantioselective synthesis of α-amino ketones can be achieved through various asymmetric catalytic strategies. These methods offer an efficient alternative to classical approaches, which often involve multiple steps and the use of stoichiometric chiral reagents. rsc.org

One prominent approach is the palladium-catalyzed asymmetric arylation of in situ generated α-keto imines . This method has been shown to be effective for the synthesis of a variety of chiral α-amino ketones. rsc.orgnih.gov The reaction proceeds through a chiral palladium(II) complex that catalyzes the arylation of an α-keto imine, generated from a C-acyl N-sulfonyl-N,O-aminal, with an arylboronic acid. This strategy offers a highly stereocontrolled route to acyclic α-amino ketones. rsc.org While this specific methodology focuses on arylation, the principle of using a chiral transition metal catalyst to control the stereochemistry of a nucleophilic addition to an α-keto imine intermediate is a key concept that could be adapted for the synthesis of this compound.

Another powerful strategy is the Brønsted acid-catalyzed asymmetric transfer hydrogenation of α-keto ketimines . This method provides a highly efficient, regioselective, and enantioselective route to chiral α-amino ketones. nih.gov The reaction utilizes a chiral phosphoric acid catalyst to activate the α-keto ketimine towards reduction by a Hantzsch ester. This approach has demonstrated broad substrate scope, affording α-amino ketones in high yields and with excellent enantioselectivities. nih.gov The application of this methodology to a substrate leading to this compound would involve the asymmetric reduction of the corresponding cyclopropyl-substituted α-keto ketimine.

The following table summarizes key aspects of these asymmetric catalytic approaches.

Table 1: Asymmetric Catalytic Approaches to α-Amino Ketones
Catalytic System Substrate Key Features Potential Application to this compound
Palladium/Chiral Ligand C-acyl N-sulfonyl-N,O-aminal, Arylboronic acid In situ generation of α-keto imine, high stereocontrol. rsc.orgnih.gov Adaptation for the addition of a cyclopropyl nucleophile.
Chiral Brønsted Acid α-Keto ketimine, Hantzsch ester High yields, excellent regioselectivity and enantioselectivity. nih.gov Asymmetric reduction of the corresponding cyclopropyl α-keto ketimine.

Chiral Auxiliary-Mediated Stereocontrol

Chiral auxiliaries have long been a reliable tool for controlling stereochemistry in organic synthesis. In the context of α-amino ketone synthesis, chiral auxiliaries can be employed to direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary can be removed.

A novel approach involves the use of a catalytically formed chiral auxiliary . nih.gov In this strategy, a chiral catalyst is used to install a chiral auxiliary onto a prochiral substrate in a synthetically useful step. The installed auxiliary then directs the stereochemistry of a subsequent transformation in a diastereoselective manner. For example, a chiral auxiliary can be catalytically installed on a propargylic amine to form an enantioenriched oxazolidine (B1195125). This oxazolidine can then undergo diastereoselective cyclopropanation or epoxidation. nih.gov While this specific example leads to α-amino-α-hydroxy ketones, the principle of using a transient, catalytically generated chiral auxiliary to control the formation of a cyclopropane (B1198618) ring adjacent to an amino group is highly relevant.

More traditional approaches utilize chiral auxiliaries derived from readily available chiral pool starting materials, such as carbohydrates. For instance, new chiral auxiliaries derived from D-fructose have been developed and successfully applied in asymmetric cyclopropanation reactions. acs.org These auxiliaries can be appended to a molecule to direct the facial selectivity of a cyclopropanation reaction, leading to the formation of a cyclopropane ring with a high degree of stereocontrol.

Another strategy employs a temporary stereocentre approach . rsc.orgrsc.org This involves an aldol (B89426) reaction with a chiral auxiliary to create a temporary β-hydroxyl stereocenter. This newly formed stereocenter then directs a subsequent diastereoselective cyclopropanation of an adjacent double bond. Finally, a retro-aldol reaction removes the chiral auxiliary and the temporary stereocenter, yielding an enantiomerically enriched cyclopropane carboxaldehyde, which can be a precursor to the desired α-amino ketone. rsc.org

Enzymatic or Biocatalytic Pathways for Stereoselective Access

Biocatalysis offers a powerful and sustainable alternative for the synthesis of chiral molecules, including α-amino ketones. Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity.

α-Oxoamine synthases (AONS) are a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the stereospecific condensation between an α-amino acid and an acyl-CoA thioester to form an α-amino ketone. nih.gov This transformation occurs in a single step without the need for protecting groups. The AONS domain from the saxitoxin (B1146349) biosynthetic pathway has been shown to catalyze the formation of several arginine-derived ketones with varying alkyl chains, including cyclic substituents. nih.gov This demonstrates the potential for engineering these enzymes to accept substrates that would lead to the synthesis of this compound.

Transaminases (TAs) are another class of enzymes with significant potential for the synthesis of chiral amines and their derivatives. researchgate.net They catalyze the transfer of an amino group from an amino donor to a prochiral ketone, generating an optically pure chiral amine. researchgate.netexlibrisgroup.com While typically used for the synthesis of chiral amines, engineered transaminases could potentially be applied in a retro-biosynthetic sense or in combination with other enzymes to produce α-amino ketones.

The development of biocatalytic cascades, where multiple enzymes are used in a one-pot reaction, is a particularly attractive strategy. For example, the reductive amination of α-keto acids using amino acid dehydrogenases is a well-established method for producing chiral amino acids. mdpi.com This process often involves a cofactor regeneration system. By carefully selecting and engineering enzymes, it may be possible to design a biocatalytic cascade for the synthesis of this compound. nih.gov

Table 2: Enzymatic Approaches to α-Amino Ketones

Enzyme Class Reaction Type Advantages Potential Application
α-Oxoamine Synthases (AONS) Condensation of amino acid and acyl-CoA Single step, stereospecific, no protecting groups. nih.gov Direct synthesis from a cyclopropyl-containing acyl-CoA and an appropriate amino acid.
Transaminases (TAs) Reductive amination of a ketone High enantioselectivity, mild conditions. researchgate.netexlibrisgroup.com Asymmetric synthesis of the corresponding amine, which could be a precursor.
Amino Acid Dehydrogenases Reductive amination of α-keto acids High enantioselectivity, broad substrate specificity. mdpi.com Part of a potential multi-enzyme cascade for the target molecule.

Diastereoselective and Enantioselective Radical Cyclopropanation Strategies

Radical reactions offer unique pathways for the formation of C-C bonds and can be particularly useful for the synthesis of strained ring systems like cyclopropanes. The development of catalytic and stereoselective radical cyclopropanation methods has opened new avenues for the synthesis of complex molecules.

Cobalt(II)-based metalloradical catalysis (MRC) has been successfully employed for the asymmetric radical cyclopropanation of dehydroaminocarboxylates with in situ-generated α-aryldiazomethanes. nih.gov This method, utilizing a chiral amidoporphyrin ligand, provides access to chiral cyclopropyl α-amino acid derivatives with high yields and excellent enantioselectivities. nih.govmdpi.com The reaction proceeds via a stepwise radical mechanism and exhibits (Z)-diastereoselectivity. nih.gov This approach could be adapted for the synthesis of cyclopropyl ketones by using an appropriate starting material.

Photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones represent another innovative radical-based strategy. nih.gov This method uses a dual catalyst system, combining a chiral Lewis acid with a transition metal photoredox catalyst, to achieve enantiocontrolled construction of densely substituted cyclopentane (B165970) structures. While this specific reaction is a cycloaddition, the underlying principle of using photoredox catalysis to generate radical intermediates from cyclopropyl ketones and control their subsequent reactions in a stereoselective manner is a powerful concept. nih.gov

Recent advancements in radical carbenoid chemistry have also provided new tools for cyclopropanation. youtube.com These methods often involve the generation of a carbon-centered radical with a halogen atom in the alpha position, which then attacks an olefin to form the cyclopropane ring. These reactions can be initiated by visible light photocatalysis, offering a mild and efficient alternative to traditional methods that may use toxic or explosive precursors. youtube.com

Continuous Flow Synthesis Techniques for Scalability and Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, scalability, efficiency, and process control compared to traditional batch methods. nih.gov The synthesis of α-amino ketones and their precursors is well-suited to flow chemistry.

A two-step continuous flow telescoped synthesis of 1,1-cyclopropane aminoketones has been developed. rsc.orgmpg.dersc.org This process involves the photocyclization of 1,2-diketones to 2-hydroxycyclobutanones, which then react with amines in a tandem condensation and C4–C3-ring contraction reaction. This method allows for the production of a library of cyclopropylamines with good yields, high productivity, and short residence times. rsc.orgmpg.de

Flow chemistry is also highly advantageous for handling hazardous reagents, such as diazomethane, which is a common precursor for the synthesis of α-halo ketones, which in turn are key building blocks for α-amino ketones. A continuous flow process for the multistep synthesis of α-halo ketones from N-protected amino acids has been described. nih.govacs.org This system utilizes a tube-in-tube reactor for the in situ generation and immediate consumption of anhydrous diazomethane, thereby eliminating the need for its storage and handling. nih.gov This approach can deliver α-halo ketones in excellent yields without racemization. acs.org

The integration of multiple reaction steps into a single, continuous flow system, often referred to as a "single-shot" synthesis, can dramatically improve efficiency. nih.gov Such integrated systems can be used for the synthesis of complex molecules like α-amino acids through the in situ generation of intermediates like aldimines followed by electrochemical carboxylation. acs.org

Exploration of Tandem and Cascade Reactions for Direct Synthesis

The aforementioned continuous flow synthesis of 1,1-cyclopropane aminoketones is an excellent example of a tandem condensation and ring-contraction reaction . rsc.orgmpg.de In this process, the initial condensation of an amine with a 2-hydroxycyclobutanone intermediate is immediately followed by a rearrangement that contracts the four-membered ring to a three-membered cyclopropane ring. mpg.de

Cascade cyclizations initiated by C-H activation are another powerful tool for the construction of complex polycyclic amines. acs.org While this example leads to polycyclic structures, the principle of designing a cascade sequence that rapidly builds molecular complexity from simple starting materials is broadly applicable. A hypothetical cascade for the synthesis of this compound could involve a reaction that simultaneously forms the cyclopropane ring and introduces the amino and ketone functionalities in a controlled manner.

The development of tandem ring-opening/cyclization reactions of cyclopropylamine (B47189) derivatives also showcases the potential for cascade processes. rsc.org In these reactions, the strained cyclopropane ring can be opened under the influence of a catalyst, and the resulting intermediate can then undergo an intramolecular cyclization to form a new ring system. By carefully designing the substrate and reaction conditions, it may be possible to devise a cascade that leads to the desired α-amino ketone.

Comparative Analysis of Synthetic Economics and Green Chemistry Principles

The selection of a synthetic route for a target molecule like this compound should not only be based on its chemical effectiveness but also on its economic viability and environmental impact. The principles of green chemistry provide a framework for evaluating and comparing different synthetic methodologies. youtube.comnih.gov

Atom Economy: Tandem and cascade reactions, by their very nature, tend to have higher atom economy as fewer reagents are used and fewer byproducts are generated compared to multi-step linear syntheses. youtube.com Biocatalytic pathways also often exhibit high atom economy. nih.gov

Energy Efficiency: Reactions that can be performed at ambient temperature and pressure, such as many biocatalytic and photocatalytic processes, are more energy-efficient than those requiring high temperatures or pressures. youtube.comnih.gov Continuous flow systems can also improve energy efficiency through better heat transfer and reduced reaction volumes. nih.gov

Use of Renewable Feedstocks: Biocatalytic approaches that utilize renewable starting materials, such as amino acids and sugars, are more sustainable than those relying on petrochemical feedstocks. youtube.com

Reduction of Derivatives: Methodologies that avoid the use of protecting groups, such as the direct enzymatic synthesis of α-amino ketones, are more step-economical and generate less waste. nih.govyoutube.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. youtube.com All the advanced methods discussed, including asymmetric catalysis, biocatalysis, and photocatalysis, adhere to this principle. The ability to recycle the catalyst further enhances the green credentials of a process.

Safer Solvents and Auxiliaries: Biocatalytic reactions often use water as a solvent, which is environmentally benign. mdpi.com Flow chemistry can enable the use of smaller quantities of solvents and can also facilitate the use of safer, albeit less conventional, solvents. nih.gov

A comparative analysis of the synthetic routes to this compound is presented in the table below.

Table 3: Comparative Analysis of Synthetic Strategies

Synthetic Strategy Key Advantages Green Chemistry Considerations Economic Feasibility
Asymmetric Catalysis High enantioselectivity, broad scope. rsc.orgnih.gov Use of catalysts, potential for high atom economy. High initial cost for catalyst development, but can be cost-effective at scale.
Chiral Auxiliary-Mediated Reliable stereocontrol. nih.govacs.org Requires stoichiometric use of auxiliary, generating waste. Cost of the chiral auxiliary can be a significant factor.
Biocatalysis High selectivity, mild conditions, renewable feedstocks. nih.govresearchgate.net Inherently green (water as solvent, biodegradable catalysts). High upfront cost for enzyme development and optimization.
Radical Cyclopropanation Access to unique bond disconnections. nih.govyoutube.com Can involve hazardous radical initiators, but photocatalytic methods are improving safety. Can be cost-effective, especially with photocatalysis.
Continuous Flow Synthesis Scalability, safety, efficiency. rsc.orgmpg.de Reduced solvent use and waste, better energy control. Initial investment in equipment can be high, but lower operational costs.
Tandem/Cascade Reactions Step and atom economy. mpg.deacs.org High atom economy, reduced waste generation. Can be very cost-effective due to fewer steps and purification stages.

Chemical Reactivity and Mechanistic Investigations of 1 Amino 1 Cyclopropylpentan 2 One

Reactions Involving the Primary Amino Group

The primary amino group (-NH2) in 1-Amino-1-cyclopropylpentan-2-one is a potent nucleophile and a site for various chemical transformations.

Nucleophilic Additions and Condensations (e.g., Imine, Enamine Formation)

The primary amino group can readily participate in nucleophilic addition and condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.comucalgary.cajove.com This reaction is typically catalyzed by mild acid (pH 4-5), which protonates the carbonyl oxygen of the reacting aldehyde or ketone, thereby increasing its electrophilicity. chemistrysteps.comucalgary.ca The nitrogen of the primary amine then acts as a nucleophile, attacking the carbonyl carbon. ucalgary.ca Subsequent dehydration of the resulting carbinolamine intermediate yields the stable imine. chemistrysteps.comucalgary.ca

The general mechanism involves:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water and formation of an iminium ion.

Deprotonation to yield the final imine product. ucalgary.ca

It is important to note that while the primary amine of this compound reacts to form imines, enamines are formed from the reaction of a ketone with a secondary amine. jove.compressbooks.pub

ReactantConditionsProductNotes
AcetoneMild acid (e.g., acetic acid), refluxN-(1-cyclopropyl-2-oxopentyl)propan-2-imineTypical imine formation.
BenzaldehydeMild acid, removal of water(E/Z)-N-benzylidene-1-cyclopropyl-1-aminopentan-2-oneFormation of a conjugated imine.
CyclohexanoneDean-Stark apparatus, toluene, p-TsOH (cat.)N-(1-cyclopropyl-2-oxopentyl)cyclohexanimineWater removal drives the equilibrium towards the product.

Amidation and Other N-Acylation Reactions

As a primary amine, this compound can be readily acylated by reaction with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct. The high nucleophilicity of the amino group allows for efficient N-acylation. chemistryviews.org

This transformation is valuable for the synthesis of more complex derivatives and for the temporary protection of the amino group. organic-chemistry.org

Acylating AgentBaseSolventProduct
Acetyl ChloridePyridineDichloromethane (DCM)N-(1-cyclopropyl-2-oxopentyl)acetamide
Benzoyl ChlorideTriethylamineTetrahydrofuran (THF)N-(1-cyclopropyl-2-oxopentyl)benzamide
Acetic AnhydridePyridineDCMN-(1-cyclopropyl-2-oxopentyl)acetamide

Oxidative Transformations of the Amino Moiety

The primary amino group can undergo various oxidative transformations, although the presence of the adjacent ketone may lead to competing reactions or rearrangements. Direct oxidation of primary amines can be challenging and may require specific reagents to achieve desired products. For instance, oxidation to a nitro group often requires powerful oxidizing agents.

A common transformation for alpha-amino ketones is the reaction with hydroxylamine, which can lead to the formation of oximes at the ketone position, or more complex rearrangements depending on the reaction conditions. youtube.com The oxidative coupling of the amino group with other molecules is also a possibility, though not extensively documented for this specific class of compounds. Recent research has explored the oxidative amination of aldehydes to form α-amino ketones, highlighting the interest in the redox chemistry of these motifs. acs.orgnih.govacs.org

Reactivity of the Ketone Functionality

The ketone group in this compound is an electrophilic center and possesses acidic alpha-protons, making it susceptible to a range of reactions.

Nucleophilic Addition Reactions (e.g., Reduction, Grignard Additions)

The carbonyl carbon of the ketone is electrophilic and will react with various nucleophiles.

Reduction: The ketone can be reduced to a secondary alcohol, 1-Amino-1-cyclopropylpentan-2-ol, using hydride reducing agents. Sodium borohydride (B1222165) (NaBH4) is a common and mild reagent for this purpose, selectively reducing the ketone in the presence of the amino group. More powerful reducing agents like lithium aluminum hydride (LiAlH4) could also be used but might also react with other functional groups if present.

Grignard Additions: Grignard reagents (R-MgX) are potent nucleophiles that add to the carbonyl carbon of ketones to form tertiary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent would yield a tertiary alcohol, with the new alkyl or aryl group attached to the former carbonyl carbon. However, the acidic proton of the primary amine would first react with the Grignard reagent, requiring the use of at least two equivalents of the Grignard reagent or protection of the amino group prior to the addition. masterorganicchemistry.com

ReagentConditionsProductReaction Type
Sodium Borohydride (NaBH4)Methanol, 0°C to rt1-Amino-1-cyclopropylpentan-2-olReduction
Methylmagnesium Bromide (CH3MgBr)1. Diethyl ether, 0°C 2. H3O+ workup1-Amino-1-cyclopropyl-2-methylpentan-2-olGrignard Addition
Phenylmagnesium Bromide (PhMgBr)1. THF, 0°C 2. H3O+ workup1-Amino-1-cyclopropyl-2-phenylpentan-2-olGrignard Addition

Alpha-Substituted Reactions (e.g., Aldol (B89426) Condensation, Halogenation, Alkylation)

The carbon atom adjacent to the ketone on the pentyl chain (the α-carbon) has acidic protons that can be removed by a base to form a nucleophilic enolate. This enolate is a key intermediate in several important carbon-carbon bond-forming reactions. acs.org

Aldol Condensation: In the presence of a base or acid, the enolate of this compound can react with an aldehyde or another ketone (including another molecule of itself) in an aldol addition or condensation reaction. libretexts.org The reaction would form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone, particularly with heating. libretexts.orgnih.gov

Halogenation: The α-carbon can be halogenated with Cl2, Br2, or I2 under either acidic or basic conditions. libretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monohalogenation. libretexts.orgpearson.com In basic media, the enolate reacts, and since the introduction of a halogen increases the acidity of the remaining α-protons, polyhalogenation can occur. libretexts.org The resulting α-halo ketones are versatile synthetic intermediates. wikipedia.org

Alkylation: The α-carbon can be alkylated by treating the ketone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively form the enolate. libretexts.org This enolate can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. libretexts.org The use of a strong base like LDA is crucial to prevent self-condensation and to ensure complete enolate formation.

ReactionReagentsIntermediateProduct Type
Aldol Condensation1. NaOH, H2O 2. BenzaldehydeEnolateβ-Hydroxy ketone or α,β-Unsaturated ketone
Halogenation (acidic)Br2, Acetic AcidEnol3-Bromo-1-amino-1-cyclopropylpentan-2-one
Alkylation1. LDA, THF, -78°C 2. Methyl IodideEnolate1-Amino-1-cyclopropyl-3-methylpentan-2-one

Rearrangement Reactions Involving the Ketone (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation is a notable rearrangement reaction that converts ketones into esters or cyclic ketones into lactones using peroxyacids or peroxides as the oxidant. wikipedia.orgorganic-chemistry.org This reaction proceeds via the Criegee intermediate, and the migratory aptitude of the substituents attached to the carbonyl group plays a crucial role in determining the regioselectivity of the reaction. organic-chemistry.org Generally, the group that can better stabilize a positive charge is more likely to migrate. The established order of migratory preference is tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the context of cyclopropyl (B3062369) ketones, the Baeyer-Villiger oxidation has been studied, though it is noted that they can be particularly unreactive under certain conditions. acs.org For instance, methyl cyclopropyl ketone and phenyl cyclopropyl ketone have shown significant amounts of unreacted ketone remaining after reaction attempts. acs.org The reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.org For this compound, the competition would be between the migration of the aminocyclopropyl group and the propyl group. The high ring strain and the electronic nature of the amino-substituted cyclopropyl group would influence its migratory aptitude.

While specific studies on the Baeyer-Villiger oxidation of this compound are not prevalent in the searched literature, the principles of the reaction suggest a complex outcome. The reaction could potentially lead to the formation of an ester by the migration of either the aminocyclopropyl or the propyl group. The stereoelectronic effects are also critical, requiring an anti-periplanar arrangement between the migrating group and the peroxide bond for optimal orbital overlap. wikipedia.org

Other rearrangement reactions involving ketones include the Tiffeneau-Demjanov rearrangement, which is often used for ring expansion of cyclic ketones. msu.edu Although not directly applicable to the acyclic ketone in this compound, it highlights the diverse rearrangement pathways available to ketone-containing molecules.

Cyclopropyl Ring Transformations and Ring-Opening Reactions

The high ring strain of the cyclopropane (B1198618) ring in this compound makes it susceptible to various ring-opening reactions. nih.gov These transformations can be initiated by electrophiles, acids, radicals, or driven by the release of strain energy.

Cyclopropane rings can undergo ring-opening reactions under acidic conditions. researchgate.net The protonation of the carbonyl oxygen in this compound would enhance the electrophilicity of the carbonyl carbon, but acid-catalyzed opening of the cyclopropane ring itself is also a possibility. In the presence of a weak nucleophile and acidic conditions, the ring can open, with the nucleophile attacking the most substituted carbon. khanacademy.org For donor-acceptor cyclopropanes, Lewis acids can catalyze the ring-opening, which is then followed by nucleophilic attack. researchgate.net For instance, scandium trifluoromethanesulfonate (B1224126) has been used to catalyze the reaction of donor-acceptor cyclopropanes with aminouracils, where the ring opens via nucleophilic attack. researchgate.net

Radical-mediated reactions provide a powerful tool for the transformation of cyclopropyl derivatives. nih.gov The addition of a radical to a cyclopropyl group can lead to a cyclopropylcarbinyl radical, which can undergo rapid ring-opening. nih.gov This process is often used in mechanistic studies as a "radical clock." nih.gov For cyclopropyl ketones, radical-mediated ring expansion reactions have been observed, where the cleavage of an endocyclic bond in the cyclopropane ring is stabilized by the carbonyl group. researchgate.net

Visible-light-mediated photoredox catalysis has emerged as a mild method for initiating radical ring-opening reactions of cyclopropanes. researchgate.net This can lead to [3+2] cycloaddition reactions with alkenes to form cyclopentane (B165970) derivatives. acs.org In the case of aryl cyclopropyl ketones, photoreduction can lead to a ring-opened distonic radical anion that can participate in intramolecular cycloadditions. nih.gov

The significant strain energy of the cyclopropane ring (approximately 27 kcal/mol) is a major driving force for its reactivity. udel.edu This strain can be released in various rearrangement reactions. For example, α-iminol rearrangements have been utilized in tandem reactions to synthesize functionalized tryptamines from 2-hydroxycyclobutanones, proceeding through a 2-aminocyclopropyl ketone intermediate that undergoes further rearrangement. nih.gov The inherent instability of α-iminols compared to their α-amino ketone products can drive these transformations, especially when the amine product is protonated by a Brønsted acid. nih.gov

Cyclopropane rings, particularly when activated by donor and acceptor groups, can participate in cycloaddition reactions. vanderbilt.edu These reactions can be catalyzed by Lewis or Brønsted acids and can lead to the formation of various carbo- and heterocycles. researchgate.net For example, formal [3+2] cycloadditions of cyclopropyl ketones with alkenes, catalyzed by a chiral Ti(salen) complex, can produce polysubstituted cyclopentanes with high stereoselectivity. acs.org This reaction proceeds through a radical redox-relay mechanism. acs.org

Advanced Spectroscopic and Chromatographic Characterization for Structural and Stereochemical Assignment

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrations. mdpi.comdtic.mil For 1-Amino-1-cyclopropylpentan-2-one, these techniques provide a molecular fingerprint, confirming the presence of the key carbonyl, amine, and cyclopropyl (B3062369) moieties. rochester.eduresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. organic-chemistry.org The primary amine (–NH₂) group is expected to exhibit two distinct N–H stretching bands in the region of 3400-3250 cm⁻¹, characteristic of the symmetric and asymmetric stretching modes. organic-chemistry.org A moderate to strong N–H bending vibration is anticipated around 1650-1580 cm⁻¹. The carbonyl (C=O) group of the ketone will produce a strong, sharp absorption band in the range of 1725-1705 cm⁻¹. The presence of the cyclopropyl ring can be confirmed by C–H stretching vibrations typically appearing above 3000 cm⁻¹ and characteristic ring deformation (breathing) modes at lower frequencies.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR. The cyclopropyl ring vibrations, especially the symmetric ring breathing mode, are expected to give a strong and characteristic Raman signal. The C-C and C-N stretching vibrations will also be present in the fingerprint region of the spectrum.

A comparative table of expected vibrational frequencies is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Primary AmineN-H Stretch (asymmetric & symmetric)3400 - 3250 (two bands)3400 - 3250 (weak)
N-H Bend (scissoring)1650 - 1580 (moderate to strong)1650 - 1580 (weak)
KetoneC=O Stretch1725 - 1705 (strong, sharp)1725 - 1705 (moderate)
CyclopropylC-H Stretch> 3000> 3000
Ring BreathingLower frequencies (variable)Strong, characteristic

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and absolute configuration. ebi.ac.ukresearchgate.net For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would definitively establish its solid-state conformation and the spatial arrangement of its atoms. hmdb.catcichemicals.com

A critical aspect of the crystallographic analysis of a chiral compound is the determination of its absolute configuration (R or S). This is often achieved through the use of anomalous dispersion, where the wavelength of the X-rays is chosen to be near an absorption edge of a heavier atom in the structure, or by crystallizing the compound as a salt with a chiral counter-ion of known absolute configuration. In the absence of a heavy atom, racemic crystallography, where a crystal of the racemic mixture is analyzed, can also aid in structure determination. rsc.org

Below is a table of expected bond lengths for key functionalities, based on data from related structures.

BondExpected Bond Length (Å)
C=O (Ketone)1.20 - 1.23
C-N (Amine)1.45 - 1.49
C-C (Cyclopropyl)1.48 - 1.52
C-C (Alkyl)1.52 - 1.55

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Compounds

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for investigating the stereochemical features of chiral molecules. rsc.orgwikipedia.org These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance. rsc.org

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. wikipedia.org For this compound, the electronic transitions associated with the carbonyl chromophore are expected to give rise to distinct CD signals. The n → π* transition of the ketone, typically observed in the 270-300 nm region, is inherently sensitive to the chiral environment around the carbonyl group. The sign and magnitude of the Cotton effect in the CD spectrum can often be correlated with the absolute configuration of the α-carbon by applying empirical rules like the Octant Rule for ketones. Studies on cyclic α-amino-ketones have demonstrated the utility of CD in assigning absolute configuration. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a characteristic curve, and the sign of the Cotton effect can also be used to deduce stereochemical information. While CD spectroscopy has largely superseded ORD for routine stereochemical analysis due to its simpler spectra, ORD can still provide valuable complementary data.

The chiroptical properties of amino acids and their derivatives have been extensively studied, showing that even subtle changes in structure can lead to significant differences in their CD spectra. wikipedia.orgresearchgate.net

Advanced Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

Chiral HPLC is the premier method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the separation of aminoketones, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.

A typical screening approach for the chiral separation of this compound would involve testing a variety of polysaccharide-based columns with different mobile phase compositions.

Chiral Stationary Phase TypeTypical Mobile PhasePrinciple of Separation
Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® IA)n-Hexane/Isopropanol mixturesDiastereomeric interactions (H-bonding, dipole-dipole, steric)
Pirkle-typeNormal or reversed-phase eluentsπ-π interactions, H-bonding, dipole-dipole interactions

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary amines can exhibit poor chromatographic behavior, such as peak tailing, due to their polarity and tendency to adsorb onto the stationary phase. To overcome these issues, derivatization is often employed to convert the amine into a less polar and more volatile derivative.

Common derivatization reagents for amines include acylating agents (e.g., pentafluorobenzoyl chloride) or silylating agents. The resulting derivatives typically show improved peak shapes and can be readily analyzed by GC-MS. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, confirming its identity. It is important to be aware of potential side reactions, such as the formation of imines when using alcohol-based solvents in the injection port.

Derivatization ReagentAnalyte Functional GroupPurpose of Derivatization
Pentafluorobenzoyl chloridePrimary amineIncrease volatility, improve peak shape, introduce electron-capturing group
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Primary amine, Ketone (enolizable form)Increase volatility and thermal stability

Ion-pairing chromatography (IPC) is a variation of reversed-phase HPLC that is particularly useful for the separation of polar and ionic compounds, such as protonated amines, that show little or no retention on conventional reversed-phase columns. tcichemicals.com

In IPC, an ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail (e.g., an alkyl sulfonate), is added to the mobile phase. This reagent forms a neutral ion-pair with the protonated amine of this compound. This neutral complex can then be retained and separated on a standard reversed-phase column (e.g., C18). The retention can be controlled by adjusting the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content. This technique is especially valuable for analyzing polar derivatives of the target compound that may not be suitable for GC analysis.

Computational and Theoretical Chemistry Studies of 1 Amino 1 Cyclopropylpentan 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic structure and molecular properties of a compound. Methods like Density Functional Theory (DFT) and ab initio calculations could provide significant insights into 1-Amino-1-cyclopropylpentan-2-one.

DFT studies, which are known for their balance of accuracy and computational cost, could be employed to determine the optimized geometry, electronic energies, and distribution of electron density. nih.gov Such calculations would reveal bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule. Furthermore, properties like the dipole moment, polarizability, and electrostatic potential surface could be mapped, highlighting regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting intermolecular interactions.

Ab initio methods, while more computationally intensive, could offer a higher level of theoretical accuracy for key properties. These calculations are derived directly from theoretical principles without the inclusion of experimental data.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the pentanone chain and the orientation of the amino and cyclopropyl (B3062369) groups suggest that this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the most stable forms of the molecule.

By systematically rotating the rotatable bonds and calculating the corresponding energy, an energy landscape can be mapped. This process would identify the global minimum energy conformation as well as other low-energy conformers that might be present under normal conditions. Understanding the relative energies of these conformers is essential for interpreting experimental data and predicting the molecule's behavior.

Computational Prediction of Spectroscopic Data and Validation with Experimental Results

Computational methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental results for validation. For this compound, this would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the positions of major peaks in the IR spectrum, corresponding to functional groups like the carbonyl (C=O), amine (N-H), and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation and assignment of experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time. mdpi.com By simulating the motion of the molecule in a solvent, typically water, the influence of the solvent on the conformational preferences and dynamics can be assessed. nih.gov

MD simulations can reveal how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds between the amino group and solvent molecules. mdpi.com These simulations are performed over nanoseconds or even microseconds to capture a range of molecular motions and interactions. nih.gov

In Silico Modeling of Reaction Pathways and Transition States

Computational modeling can be used to investigate potential reaction pathways involving this compound. By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated. This information is invaluable for understanding reaction mechanisms and predicting reaction rates. For instance, the reactivity of the amine and ketone functional groups could be explored under various reaction conditions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com

The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its ability to accept electrons (electrophilicity). youtube.com For this compound, FMO analysis would identify the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. researchgate.net

Table of Predicted Molecular Properties (Hypothetical)

Since no specific computational data for this compound is available, the following table is a hypothetical representation of the types of data that could be generated through DFT calculations.

PropertyPredicted Value (Example)Method (Example)
HOMO Energy-6.5 eVB3LYP/6-31G
LUMO Energy0.8 eVB3LYP/6-31G
HOMO-LUMO Gap7.3 eVB3LYP/6-31G
Dipole Moment2.5 DB3LYP/6-31G
C=O Stretch Freq.1715 cm⁻¹B3LYP/6-31G*

Research Applications in Advanced Organic Synthesis

Utility as a Chiral Building Block in Asymmetric Total Synthesis

There is no available scientific literature that describes the use of 1-Amino-1-cyclopropylpentan-2-one as a chiral building block in the asymmetric total synthesis of natural products or other complex molecules. While chiral α-amino ketones are recognized as valuable synthetic intermediates, specific examples and research data for this particular compound are absent.

Application as a Ligand Precursor in Transition Metal Catalysis

No studies have been found that report the use of this compound as a precursor for the synthesis of chiral ligands for transition metal catalysis. The potential of this molecule to be transformed into a ligand and its subsequent application in catalytic processes has not been documented in peer-reviewed research.

Integration into Complex Molecular Scaffolds (e.g., Natural Product Synthesis Intermediates)

There is no documented evidence of this compound being integrated into complex molecular scaffolds or used as an intermediate in the synthesis of natural products. Research detailing its incorporation into larger, more complex chemical structures is not present in the available scientific databases.

Role as a Chemical Probe for Mechanistic Studies in Organic Reactions

There are no published mechanistic studies in which this compound has been employed as a chemical probe to elucidate the mechanisms of organic reactions. Its specific reactivity and properties have not been utilized for such investigative purposes in the available research.

Due to the lack of specific research data for this compound, no data tables with detailed research findings can be generated.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.